molecular formula C13H21BF2N2O2 B13710345 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester

1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester

Cat. No.: B13710345
M. Wt: 286.13 g/mol
InChI Key: PDVPJZXAAPRYLD-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The difluoroethyl group can also participate in various substitution reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester is unique due to its combination of a difluoroethyl group and a boronic ester, providing both stability and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C13H21BF2N2O2

Molecular Weight

286.13 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H21BF2N2O2/c1-8-11(9(2)18(17-8)7-10(15)16)14-19-12(3,4)13(5,6)20-14/h10H,7H2,1-6H3

InChI Key

PDVPJZXAAPRYLD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(F)F)C

Origin of Product

United States

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